2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile

Catalog No.
S12266670
CAS No.
M.F
C10H9Cl2N3
M. Wt
242.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-...

Product Name

2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile

IUPAC Name

2,6-dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile

Molecular Formula

C10H9Cl2N3

Molecular Weight

242.10 g/mol

InChI

InChI=1S/C10H9Cl2N3/c1-15(2)4-3-7-5-9(11)14-10(12)8(7)6-13/h3-5H,1-2H3

InChI Key

BHPAZBLTUPBPNI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC1=CC(=NC(=C1C#N)Cl)Cl

2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile is a synthetic organic compound belonging to the class of pyridine derivatives. Its molecular formula is C11H10Cl2N3C_{11}H_{10}Cl_2N_3, indicating the presence of two chlorine atoms, a carbonitrile group, and a dimethylamino group. The compound features a pyridine ring substituted at the 2 and 6 positions with chlorine atoms and at the 4 position with a vinyl group containing a dimethylamino moiety. This structural arrangement contributes to its potential biological activity and chemical reactivity.

The chemical reactivity of 2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile can be attributed to its functional groups:

  • Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom of the cyano group, leading to various derivatives.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing chlorine atoms enhances the electrophilicity of the aromatic pyridine ring, facilitating electrophilic aromatic substitution reactions.
  • Michael Addition: The vinyl group can participate in Michael addition reactions with nucleophiles, particularly due to the presence of the dimethylamino group which can stabilize intermediates.

Research indicates that compounds similar to 2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity: Studies suggest potential anticancer properties due to their ability to inhibit cell proliferation in certain cancer cell lines.
  • Neuropharmacological Effects: The dimethylamino group may contribute to central nervous system activity, potentially affecting neurotransmitter systems.

The synthesis of 2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile typically involves multiple steps:

  • Chlorination of Pyridine: Starting from pyridine or its derivatives, chlorination is performed using chlorine gas or chlorinating agents to introduce chlorine at the 2 and 6 positions.
  • Formation of Carbonitrile: Introduction of a cyano group can be achieved through nucleophilic substitution or by using cyanogen bromide.
  • Vinylation: The introduction of the dimethylaminoethenyl group can be accomplished via a reaction involving a suitable vinyl halide and a dimethylamine source.

The applications of 2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile are diverse:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound for developing new drugs targeting infections or cancer.
  • Agriculture: Its antimicrobial properties suggest potential use as a pesticide or fungicide.
  • Chemical Research: It can be utilized in synthetic organic chemistry as an intermediate for producing other complex molecules.

Interaction studies involving 2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile focus on its binding affinity and mechanism of action with biological targets. Preliminary studies indicate interactions with specific receptors or enzymes that may lead to therapeutic effects. Further research is necessary to elucidate these interactions and their implications for drug development.

Several compounds share structural similarities with 2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
2,6-DichloropyridineTwo chlorine substituents on pyridineLacks the dimethylamino and carbonitrile groups
4-DimethylaminopyridineDimethylamino group at position 4No chlorination; different biological activities
3-Chloro-4-(dimethylamino)pyridineChlorine at position 3 and dimethylamino at position 4Different substitution pattern affecting reactivity
5-Chloro-2-methylpyridineChlorine at position 5; methyl substituentDifferent positioning alters biological properties

Each compound exhibits unique properties based on its substituents and structure, influencing its reactivity and biological activity. The presence of both chlorines and the dimethylamino group in 2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile sets it apart from others in this category, potentially enhancing its pharmacological profile.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

241.0173527 g/mol

Monoisotopic Mass

241.0173527 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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